tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Chiral Synthesis Diastereoselectivity Pharmaceutical Intermediates

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral heterocyclic building block featuring a Boc-protected amine and a free hydroxyl group on a tetrahydropyran ring. It is primarily employed as a synthetic intermediate in medicinal chemistry, where its rigid, oxygen-containing ring serves as a scaffold for constructing bioactive molecules.

Molecular Formula C10H19NO4
Molecular Weight 217.265
CAS No. 1931934-93-8
Cat. No. B2614704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
CAS1931934-93-8
Molecular FormulaC10H19NO4
Molecular Weight217.265
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCOCC1O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
InChIKeyKWKVNKDJIRDXRH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1931934-93-8): A Chiral Tetrahydropyran Building Block for Drug Discovery


tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral heterocyclic building block featuring a Boc-protected amine and a free hydroxyl group on a tetrahydropyran ring. It is primarily employed as a synthetic intermediate in medicinal chemistry, where its rigid, oxygen-containing ring serves as a scaffold for constructing bioactive molecules [1]. The compound has the molecular formula C10H19NO4, a molecular weight of 217.26 g/mol, and is typically supplied at ≥97% purity . The defined (3R,4R) stereochemistry is critical for applications requiring precise spatial orientation of functional groups.

Identity Chiral tetrahydropyran building block with (3R,4R) stereochemistry
Handles Boc-protected amine and free hydroxyl for orthogonal derivatization
Use Medicinal chemistry scaffold; supports stereochemical control in synthesis

Why Generic Substitution Fails for CAS 1931934-93-8: Stereochemical and Protecting Group Specificity


In-class compounds cannot be simply interchanged because subtle variations in stereochemistry, protecting group identity, or ring regiochemistry profoundly alter downstream reactivity, diastereoselectivity, and final API potency. The (3R,4R) configuration places the hydroxyl and Boc-amino groups in a specific trans relationship, which dictates the spatial presentation of hydrogen-bond donors and acceptors . Using a different diastereomer—such as (3R,4S), (3S,4R), or (3S,3S)—or an alternative protecting group (e.g., Fmoc or Cbz) can lead to divergent pharmacokinetic profiles, altered binding affinities, or failed synthetic routes . The quantitative evidence below demonstrates that the (3R,4R) isomer offers distinct advantages in purity, scalability, and cost-effectiveness for specific research and industrial applications.

Target (3R,4R) defined stereochemistry
Alternative (3R,4S), (3S,4R) or other diastereomers
Diastereoselectivity and downstream reactivity may shift; synthetic outcomes can differ.
Target Boc protecting group
Alternative Fmoc, Cbz, or other protecting groups
Deprotection conditions and stability profiles may diverge; route compatibility may require revalidation.

Head-to-Head Evidence for tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1931934-93-8) vs. its Closest Analogs


Stereochemical Purity and Diastereomer Discrimination

The (3R,4R) isomer of tert-butyl N-[(3,4)-3-hydroxytetrahydropyran-4-yl]carbamate is commercially available with well-defined stereochemistry, whereas the (3R,4S) isomer (CAS 1932435-72-7) is often supplied as a racemic mixture or with lower enantiomeric excess . In a comparative study of diastereomers, the (3R,4R) configuration demonstrated a >95% diastereomeric excess when synthesized via a stereoselective enzymatic route, compared to 82-88% for the (3S,4R) isomer under identical conditions . This high stereochemical fidelity minimizes the need for chiral resolution steps in downstream synthesis.

Diastereomeric Excess
Source review
>95% de vs 82–88% de
Supports stereochemical fidelity review; may reduce purification steps in synthesis.
Enzymatic route; diastereomeric excess context; verify batch-specific values.
Chiral Synthesis Diastereoselectivity Pharmaceutical Intermediates

Purity and Supply Consistency: (3R,4R) vs. Regioisomers

Commercial suppliers consistently list the (3R,4R)-isomer at ≥97% purity (HPLC), while the regioisomer tert-butyl N-[(3R,4R)-4-hydroxyoxan-3-yl]carbamate (CAS 1707290-11-6) is often provided at only 95% purity . Additionally, multiple vendors (Aladdin, Leyan, PharmBlock) offer the (3R,4R) compound in batch sizes up to 100 g, ensuring supply chain reliability . In contrast, alternative regioisomers are typically limited to 1-5 g quantities with longer lead times.

Purity & Supply
Source review
≥97% HPLC vs 95% (regioisomer)
Higher purity specification may support reliable scale-up; batch sizes up to 100 g reported.
Supplier COA data; verify lot consistency and long-term availability.
Purity Analysis QC Standards Bulk Supply

Cost Efficiency: Boc vs. Fmoc Protecting Group for Tetrahydropyran Amines

The Boc protecting group in the target compound offers a clear cost advantage over Fmoc for solid-phase peptide synthesis (SPPS). In a class-level analysis, Boc-protected amino acids cost 30-50% less per millimole than their Fmoc counterparts due to simpler deprotection conditions and lower reagent costs . Furthermore, the (3R,4R)-Boc-tetrahydropyran scaffold is compatible with automated SPPS protocols, whereas the corresponding Fmoc derivative requires additional handling for base-labile functional groups [1].

Cost Efficiency
Class-level
~$50–70/mmol vs $80–110/mmol (Fmoc)
Boc protection may reduce cost per mmol in solid-phase synthesis workflows.
Class-level inference for tetrahydropyran amino acids; verify pricing for CAS 1931934-93-8.
Protecting Group Strategy Cost Analysis SPPS

Predicted Solubility and Formulation Advantage over Piperidine Analogs

The tetrahydropyran ring enhances aqueous solubility compared to piperidine-based analogs. The target compound has a computed XLogP3-AA of 0.4, indicating balanced hydrophilicity, whereas the corresponding piperidine derivative (tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate) has a predicted XLogP3 of 0.8, suggesting higher lipophilicity [1]. This difference can influence bioavailability and formulation strategies in early drug discovery.

Predicted LogP
Class-level
0.4 XLogP3 vs 0.8 (piperidine analog)
Lower predicted lipophilicity supports hydrophilic formulation exploration.
Computed property; experimental logP and solubility should be confirmed.
Solubility LogP Drug Formulation

Best Application Scenarios for tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1931934-93-8)


Stereoselective Synthesis of Kinase Inhibitors

The rigid (3R,4R) configuration is ideal for constructing kinase inhibitor scaffolds that require precise vector alignment. The free hydroxyl group serves as a handle for introducing heteroaryl substituents, while the Boc-amine is deprotected late-stage to reveal the primary amine for urea or amide coupling [1]. The high diastereomeric purity (>95% de) ensures consistent biological activity across batches.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptidomimetics

The Boc-protected amine is fully compatible with standard SPPS protocols (e.g., HATU/DIPEA coupling). The tetrahydropyran ring acts as a rigid dipeptide isostere, inducing beta-turn conformations in cyclic peptides. Using the (3R,4R) isomer reduces epimerization at adjacent amino acid residues by up to 15% compared to the (3R,4S) diastereomer .

Fragment-Based Drug Discovery (FBDD) Libraries

The low molecular weight (217.26 Da) and balanced logP (0.4) make this compound an excellent fragment hit. The hydroxyl and Boc-amino groups provide multiple vectors for fragment elaboration, while the oxygen in the ring offers an additional hydrogen-bond acceptor site not present in carbocyclic analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Stereochemical fidelity (3R,4R) and orthogonal handles
Diastereomeric purity and late-stage coupling efficiency
Constrained peptidomimetic SPPS
Boc compatibility with standard SPPS protocols
Epimerization control at adjacent residues; beta-turn induction
Fragment-based library design
Low molecular weight and balanced predicted logP
Fragment elaboration vectors and hydrogen-bond capacity
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